3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Derivative Formation
Research has demonstrated various synthetic routes to create pyridino and triazolino derivatives of pyrimidin-ones, highlighting the compound's versatility in generating new chemical entities. One study elucidated new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the structural diversity achievable with this compound's framework (Hassneen & Abdallah, 2003).
Antimicrobial Activity
Antibacterial Agents
Several studies have synthesized and tested derivatives of the compound for their antibacterial properties. For instance, a synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated potential as antibacterial agents, with specific derivatives showing potency comparable or superior to standard antibiotics against Gram-positive and Gram-negative bacteria (Kumar et al., 2009).
Synthesis of New Thieno and Furopyrimidine Derivatives
The exploration of fused pyrimidines for their antimicrobial activities has led to the creation of thieno[2,3-d]pyrimidines and related compounds, showing good yield and promising antimicrobial properties (Hossain & Bhuiyan, 2009).
Structural and Mechanistic Insights
Mechanistic and Structural Elucidation
The compound and its derivatives' structural complexity offers a rich area for mechanistic study and elucidation. Investigations into the synthesis mechanisms and the structural characterization of new derivatives provide foundational knowledge for further chemical and pharmaceutical research (Gomha et al., 2018).
Mechanism of Action
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that the compound is synthesized by reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antitumor, antiallergic, and antimicrobial properties, suggesting they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-7-8(2)20-13(17-12(7)21)18-19-14(20)22-6-9-3-4-10(15)11(16)5-9/h3-5H,6H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPTDLVCLNJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.